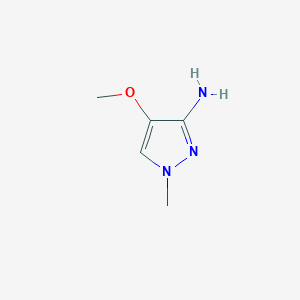

4-Methoxy-1-methyl-1H-pyrazol-3-amine

Beschreibung

4-Methoxy-1-methyl-1H-pyrazol-3-amine is a heterocyclic amine featuring a pyrazole core substituted with a methoxy group at position 4 and a methyl group at position 1. Its molecular formula is C₅H₉N₃O, with a molecular weight of 127.15 g/mol (hydrochloride salt: 163.61 g/mol) .

Pyrazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding. The methoxy group in this compound may enhance solubility or modulate electronic effects, influencing its biological activity or synthetic applications.

Eigenschaften

Molekularformel |

C5H9N3O |

|---|---|

Molekulargewicht |

127.14 g/mol |

IUPAC-Name |

4-methoxy-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C5H9N3O/c1-8-3-4(9-2)5(6)7-8/h3H,1-2H3,(H2,6,7) |

InChI-Schlüssel |

PRBRPYOKPOOUHI-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C(=N1)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with enaminones or similar compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-1-methyl-1H-pyrazol-3-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution can introduce various functional groups into the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 4-Methoxy-1-methyl-1H-pyrazol-3-amine exhibit significant antimicrobial properties. For instance, compounds synthesized from this pyrazole have shown efficacy against various strains of bacteria, including those resistant to conventional antibiotics. A study demonstrated that specific derivatives possess potent activity against clinically isolated NDM-1-positive bacteria, suggesting their potential as novel antibacterial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been linked to the inhibition of inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The structural features of pyrazoles contribute to their ability to modulate biological pathways effectively .

Synthetic Methodologies

Synthesis of Derivatives

4-Methoxy-1-methyl-1H-pyrazol-3-amine serves as a precursor in the synthesis of various biologically active compounds. The compound can be modified through several synthetic routes to produce derivatives with enhanced pharmacological activities. For example, the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid from this amine showcases its versatility in organic synthesis .

Reactions and Functionalizations

The compound can undergo various reactions such as diazotization and coupling with other reagents to form more complex structures. This ability to participate in diverse chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The method described for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole involves multiple steps, including Grignard reaction and carbon dioxide incorporation, highlighting its utility in generating complex molecules with high yields .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-Methoxy-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 4-Methoxy-1-methyl-1H-pyrazol-3-amine and its analogs:

Key Differences and Trends

Substituent Effects: Methoxy vs. Methylthio: Methoxy groups (electron-donating) increase solubility, while methylthio groups (e.g., in 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine) enhance lipophilicity . Aromatic vs. Aliphatic Substituents: Pyrimidine or phenyl groups (e.g., in 5-amino-3-methyl-1-phenylpyrazole) improve π-π stacking in drug-receptor interactions .

Thermal Stability : Chloro-substituted analogs (e.g., 3-chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine) exhibit lower melting points (146–148 °C) compared to methyl-substituted derivatives (211–215 °C), reflecting weaker intermolecular forces .

Biologische Aktivität

Overview

4-Methoxy-1-methyl-1H-pyrazol-3-amine, a heterocyclic compound with the molecular formula C5H9N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with a methoxy group at the 4-position and a methyl group at the 1-position, which influences its interaction with biological targets.

The biological activity of 4-Methoxy-1-methyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific enzymes and receptors. It can bind to active sites on enzymes, thereby inhibiting or modulating their activity. This mechanism can lead to significant changes in cellular processes and biochemical pathways, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that compounds similar to 4-Methoxy-1-methyl-1H-pyrazol-3-amine exhibit a range of biological activities, particularly in anticancer research. The following table summarizes key findings related to its biological activity:

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives, including 4-Methoxy-1-methyl-1H-pyrazol-3-amine:

- Anticancer Studies : A systematic evaluation demonstrated that pyrazole-based compounds could inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The antiproliferative effects were linked to structural characteristics that enhance binding affinity to cancer-related targets .

- Mechanistic Insights : Research has shown that the compound's interactions with cysteine residues in target proteins may lead to significant alterations in enzyme function, which is crucial for developing therapeutic agents against various diseases .

- Synthesis and Evaluation : The synthesis of 4-Methoxy-1-methyl-1H-pyrazol-3-amine has been optimized for high yield and purity, allowing for extensive biological evaluation. Studies have indicated that modifications in the pyrazole structure can lead to enhanced biological activity, suggesting a structure-activity relationship (SAR) that is vital for drug design .

Q & A

Q. What are common synthetic routes for 4-Methoxy-1-methyl-1H-pyrazol-3-amine, and what experimental parameters influence yield?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with nitriles or ketones. For example:

- Hydrazine-mediated cyclization : Reacting 3-aryl-2-(aminomethylene)-propionitriles with hydrazine salts in short-chain alcohols (e.g., methanol) under reflux conditions yields pyrazol-3-amine derivatives. This method is scalable but requires strict control of reaction time and temperature to avoid byproducts like over-alkylated species .

- Copper-catalyzed cross-coupling : A multi-step approach involving iodinated pyrazole intermediates, cyclopropanamine, and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C achieves C–N bond formation. However, yields may be low (~18%) due to competing side reactions; optimizing catalyst loading and solvent polarity can improve efficiency .

Q. How can the purity and structure of 4-Methoxy-1-methyl-1H-pyrazol-3-amine be confirmed experimentally?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. The hydrochloride salt form (mentioned in Enamine Ltd.’s catalog) aids crystallization and improves chromatographic resolution .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include methoxy protons (~δ 3.8 ppm) and pyrazole ring carbons (δ 140–160 ppm). Compare with published spectra for derivatives like 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine .

- HRMS : Confirm molecular ion [M+H]+ peaks (e.g., m/z 215 for related compounds) .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX-refined structures) validates bond lengths and angles, as demonstrated for 4-methyl-5-phenyl-1H-pyrazol-3-ol .

Advanced Research Questions

Q. What strategies address low yields in copper-catalyzed syntheses of pyrazole-3-amine derivatives?

Low yields (~17.9% in some cases) often stem from:

- Catalyst deactivation : Copper(I) bromide may oxidize or form inactive complexes. Use degassed solvents and inert atmospheres (N₂/Ar) to stabilize the catalyst .

- Competing pathways : Monitor intermediates via LC-MS to identify side products (e.g., dimerization). Adjust stoichiometry (e.g., excess cyclopropanamine) to favor the desired pathway .

- Solvent optimization : Replace DMSO with polar aprotic solvents like acetonitrile to enhance reaction kinetics .

Q. How do structural modifications of 4-Methoxy-1-methyl-1H-pyrazol-3-amine influence its pharmacological activity?

- Bioisosteric replacement : Substituting the methoxy group with halogens (e.g., Cl) or bulkier alkoxy chains (e.g., ethoxy) can enhance blood-brain barrier penetration, as seen in anxiolytic pyrazolo[1,5-a]pyrimidines .

- Salt formation : Hydrochloride salts improve solubility and bioavailability. For example, 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride shows enhanced stability in physiological buffers .

- Heterocyclic fusion : Incorporating thiazole or triazine moieties (via Mannich reactions) can modulate anticonvulsant activity, as demonstrated in pyrazolo[5,1-c][1,2,4]triazines .

Q. How can researchers resolve contradictions in spectral data or bioactivity profiles of pyrazole-3-amine derivatives?

- Spectral discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational models (e.g., DFT-calculated chemical shifts) .

- Bioactivity variability :

- Impurity profiling : Trace aldehydes or unreacted hydrazines (from synthesis) may act as off-target inhibitors. Use preparative TLC or column chromatography to isolate pure batches .

- Assay conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) with controls for metabolic interference, as seen in pyrazole acyl thiourea derivatives .

Q. Methodological Recommendations

- Synthetic protocols : Prioritize hydrazine-mediated cyclization for scalability but employ copper catalysis for functionalized derivatives .

- Analytical workflows : Combine HPLC, HRMS, and X-ray crystallography for unambiguous characterization .

- Data interpretation : Use software like SHELXL for crystallographic refinement and Gaussian for computational modeling to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.